molecular formula C10H17F2NO2 B2496037 Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate CAS No. 2248286-23-7

Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B2496037
CAS No.: 2248286-23-7
M. Wt: 221.248
InChI Key: DCNIYNKGKMAGDA-UHFFFAOYSA-N
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Description

Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate is a chemical compound characterized by the presence of an ethyl ester, an amino group, and a difluoromethyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylation reagents.

    Amination and Esterification: The amino group is introduced through amination reactions, and the ethyl ester is formed through esterification reactions. These steps may involve the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.

    Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biological processes and interactions due to its unique structural features.

    Industry: It can be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

    Ethyl 1-amino-4-(methyl)cyclohexane-1-carboxylate: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions.

    Ethyl 1-amino-4-(chloromethyl)cyclohexane-1-carboxylate: The chloromethyl group introduces different electronic and steric effects compared to the difluoromethyl group.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

ethyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-2-15-9(14)10(13)5-3-7(4-6-10)8(11)12/h7-8H,2-6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNIYNKGKMAGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(CC1)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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